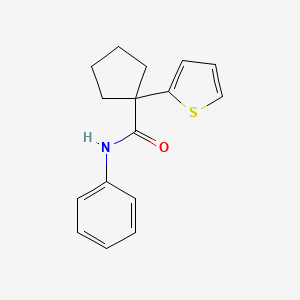
N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of various N-phenyl-1-(thiophen-2-yl)cyclopentanecarboxamide derivatives has been explored in several studies. For instance, derivatives with aryl substituents have been synthesized and characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Similarly, other derivatives such as N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide have been synthesized and characterized by similar methods, including single crystal X-ray diffraction . The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide involved the reaction of prop-2-en-1-one derivatives with semicarbazide . Additionally, the reaction of 2-aminothiophene-3-carbonitrile with activated acetic acid derivatives has been used to obtain novel heterocyclic amide derivatives . These studies demonstrate the versatility of synthetic approaches for creating a variety of thiophene-containing carboxamide compounds.
Molecular Structure Analysis
The molecular structure of these compounds has been extensively studied using single crystal X-ray diffraction. For example, one derivative crystallizes in the triclinic space group with a chair conformation of the cyclohexane ring and is stabilized by an intramolecular hydrogen bond . Another derivative shows a dihedral angle between aromatic rings in the biphenyl unit and is stabilized by intramolecular hydrogen bonds . The crystal structure of a pyrazole derivative also reveals stabilization by hydrogen bond interactions . These structural analyses provide insight into the conformational stability and potential reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of these compounds has been explored in various chemical reactions. For instance, the intramolecular Diels-Alder reaction has been investigated in derivatives with different substituents, showing that the presence of certain groups can influence the reaction outcome . Additionally, the ring closure reaction of prop-2-en-1-ones with thiosemicarbazide has been used to synthesize pyrazole derivatives . These studies highlight the chemical versatility and potential for further functionalization of the thiophene-containing carboxamide framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques. The vibrational properties have been studied by FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . Density functional theory (DFT) has been employed to investigate the electronic structure and reactivity of these compounds, providing insights into their electrophilic and nucleophilic sites . The antimicrobial and antioxidant activities of some derivatives have also been evaluated, revealing significant biological properties . These analyses contribute to a comprehensive understanding of the physical and chemical properties of this compound derivatives.
Mécanisme D'action
Propriétés
IUPAC Name |
N-phenyl-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-15(17-13-7-2-1-3-8-13)16(10-4-5-11-16)14-9-6-12-19-14/h1-3,6-9,12H,4-5,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRYMONSHCUGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B3020104.png)
![N-(5-Oxo-1-propan-2-ylpyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B3020105.png)

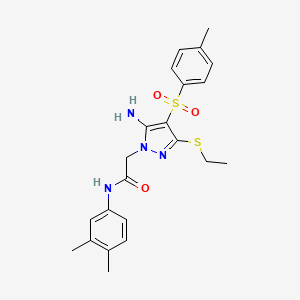
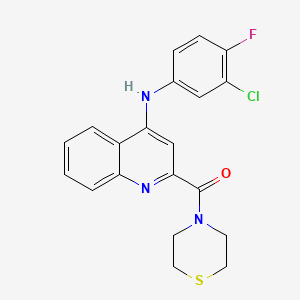
![5,6-Dichloro-1,3-diethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3020111.png)
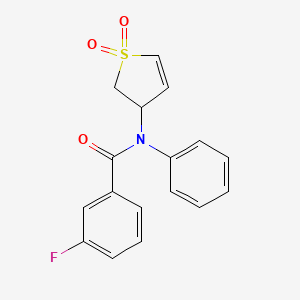
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3020113.png)
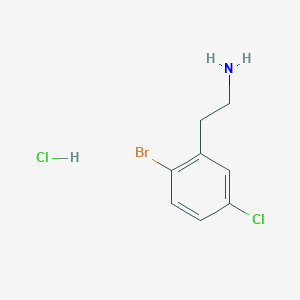

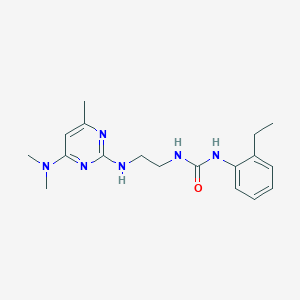

![8-(2-Propylfuran-3-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B3020123.png)
